![molecular formula C18H20N4O4S B2868182 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 850935-84-1](/img/structure/B2868182.png)
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
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Description
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, also known as COX-2 inhibitor, is a chemical compound that has been widely studied for its potential use in the treatment of various diseases. COX-2 inhibitor is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain.
Scientific Research Applications
Anticancer Activity Research on derivatives of 1,3,4-oxadiazole has shown potential anticancer properties. For instance, a study designed and synthesized a series of substituted benzamides, including those with 1,3,4-oxadiazole moieties, to evaluate their anticancer activity against several cancer cell lines. The study found that most compounds exhibited moderate to excellent anticancer activity, highlighting the potential of 1,3,4-oxadiazole derivatives as anticancer agents (Ravinaik et al., 2021).
Antibacterial and Cytotoxic Activity Another study synthesized 6-oxopyrimidin-1(6H)-yl benzamide derivatives, including those with oxadiazole rings, and evaluated their antibacterial and cytotoxic activities. The study concluded that most compounds showed antibacterial activity, with specific derivatives exhibiting significant antibiotic activity against certain bacterial strains. Furthermore, some compounds inhibited the growth of human tumor cell lines at micromolar concentrations, suggesting both antibacterial and cytotoxic potential (Devarasetty et al., 2016).
Antimicrobial Agents Research into novel benzimidazole–oxadiazole hybrid molecules has shown promising antimicrobial agents. These compounds were synthesized and tested for antimicrobial activities, with some showing potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. The study highlighted the potential of oxadiazole derivatives as components of antimicrobial agents (Shruthi et al., 2016).
properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-11-22(12-4-2)27(24,25)15-9-7-13(8-10-15)16(23)19-18-21-20-17(26-18)14-5-6-14/h3-4,7-10,14H,1-2,5-6,11-12H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFPHRDQWQCWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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